Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have been shown to have significant impact in medicinal chemistry . The primary targets of these compounds are often associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets to induce changes that can lead to various biological effects . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Studies on similar compounds suggest that they may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may affect the inflammatory pathway.
Result of Action
Studies on similar compounds have shown that they can exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival . Additionally, this compound may induce apoptosis in certain cell types by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and can lead to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds in the experimental system . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound may cause toxic or adverse effects, such as tissue damage or organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may localize to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-aminopyrazole with β-dicarbonyl compounds under specific conditions to form the pyrazolo[1,5-a]pyrimidine core . The bromination at the 6-position and esterification at the 2-carboxylate position are achieved through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using microwave irradiation or continuous flow techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form C-C bonds with various partners.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzyme inhibitory agents.
Material Science: Its unique photophysical properties make it useful in the development of new materials.
Biological Studies: The compound is used in studying enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- 2,6-Dibromopyrazolo[1,5-a]pyrimidine
Uniqueness
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group at the 2-position and bromine at the 6-position allow for versatile functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDSBMSESLQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677763 | |
Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-40-4 | |
Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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